molecular formula C85H110N20O23 B13815931 Sendai virus nucleoprotein(321-336)

Sendai virus nucleoprotein(321-336)

Cat. No.: B13815931
M. Wt: 1779.9 g/mol
InChI Key: YAKIXKJAOQLLHY-URNPWVMDSA-N
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Description

Overview of Sendai Virus (SeV) as a Model Paramyxovirus

SeV has become a valuable model organism in virology research for several reasons. Its genome and replication strategy are characteristic of the Paramyxoviridae family, which includes significant human pathogens like measles, mumps, and human parainfluenza viruses. nih.gov Studying SeV provides a safer and more manageable way to understand the life cycle and pathogenesis of these related viruses. Furthermore, SeV's ability to replicate in the cytoplasm without integrating into the host genome has made it a popular vector in biotechnology for applications such as the development of vaccines against various diseases and for reprogramming somatic cells into induced pluripotent stem cells (iPSCs). wikipedia.orgyoutube.com

Table 1: Key Properties of Sendai Virus (SeV)

PropertyDescription
Family Paramyxoviridae
Genus Respirovirus
Genome Single-stranded, negative-sense RNA (~15.3 kb)
Structure Enveloped, spherical, 150-200 nm in diameter
Host Primarily rodents
Pathogenicity Causes respiratory infections in rodents; not pathogenic to humans.
Replication Occurs in the cytoplasm of infected cells. stanford.edu
Research Use Model for Paramyxoviridae, vaccine vector, cell reprogramming. wikipedia.orgyoutube.comnih.gov

Structural and Functional Architecture of the Sendai Virus Nucleoprotein

The Sendai virus nucleoprotein (NP) is a 524-amino acid protein that plays a central role in the viral life cycle. uniprot.orgnih.gov Its primary function is to encapsidate the viral RNA genome, forming a helical ribonucleoprotein complex known as the nucleocapsid (NC). nih.govuniprot.org This encapsidation serves two critical purposes: it protects the RNA from degradation by host cell nucleases and it creates the template used by the viral RNA polymerase for transcription and replication. nih.govuniprot.org

Structurally, the NP is composed of two main lobes: an N-terminal domain (NTD) and a C-terminal domain (CTD). nih.gov These domains are connected by a cleft that contains positively charged residues responsible for binding to the negatively charged RNA genome. nih.gov The NP also possesses "arm" subdomains (N-arm and C-arm) that facilitate a "domain swapping" process, which is crucial for the assembly of the helical nucleocapsid. nih.gov The C-terminal region of the NP, often referred to as the N-tail, is an intrinsically disordered domain. nih.govnih.gov This flexible tail is involved in regulating viral gene replication and transcription through its interaction with the viral phosphoprotein (P). nih.gov

The assembly of the nucleocapsid is a critical step, and studies have shown that the N-terminal region of the NP (residues 1-399) contains all the necessary structural information for this process. nih.gov The NP interacts with other viral proteins, notably the phosphoprotein (P) and the large protein (L), which together form the RNA-dependent RNA polymerase complex. nih.govnih.gov The P protein acts as a chaperone for newly synthesized NP, preventing it from binding non-viral RNA, and also positions the L protein onto the nucleocapsid template to initiate RNA synthesis. uniprot.orgnih.gov

Table 2: Functional Domains of Sendai Virus Nucleoprotein (NP)

Domain/RegionResidues (Approximate)Function
N-Terminal Domain (NTD) 1-399Core domain essential for nucleocapsid assembly. nih.gov
C-Terminal Domain (CTD) 400-524Contains the N-tail and is involved in protein-protein interactions. nih.gov
RNA Binding Cleft Within NTD/CTD interfaceBinds to the viral RNA genome. nih.govuniprot.org
N-tail C-terminal endInteracts with the phosphoprotein (P) to regulate replication and transcription. nih.gov

Academic Significance of the Sendai Virus Nucleoprotein(321-336) Segment

The specific peptide segment spanning amino acids 321-336 of the Sendai virus nucleoprotein holds particular importance in the field of immunology. researchgate.net Research has identified this 16-amino acid peptide (sequence: HGEFAPGNYPALWSYA) as an immunodominant epitope for cytotoxic T lymphocytes (CTLs) in certain mouse models. researchgate.netpnas.org

The human CTL response to human parainfluenza virus type 1 (hPIV-1), a virus related to SeV, has also been shown to recognize multiple proteins, including the nucleoprotein. nih.gov Notably, T-cell lines from human donors have been found to recognize the conserved NP(321-336) peptide, indicating that this epitope is conserved across different parainfluenza viruses. nih.gov This cross-reactivity suggests that this peptide could be a target for developing broadly protective vaccines against various parainfluenza viruses. The use of this peptide in immunological studies has provided valuable insights into T-cell memory and the requirements for inducing protective cellular immunity against viral infections. researchgate.netpsu.edu

Properties

Molecular Formula

C85H110N20O23

Molecular Weight

1779.9 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C85H110N20O23/c1-44(2)31-59(77(119)101-62(35-51-38-89-57-16-10-9-15-55(51)57)78(120)103-65(42-106)80(122)100-61(76(118)95-47(5)85(127)128)33-49-19-23-53(107)24-20-49)98-72(114)45(3)93-82(124)67-18-12-30-105(67)84(126)64(34-50-21-25-54(108)26-22-50)102-79(121)63(37-68(87)109)97-70(111)41-91-81(123)66-17-11-29-104(66)83(125)46(4)94-75(117)60(32-48-13-7-6-8-14-48)99-74(116)58(27-28-71(112)113)96-69(110)40-90-73(115)56(86)36-52-39-88-43-92-52/h6-10,13-16,19-26,38-39,43-47,56,58-67,89,106-108H,11-12,17-18,27-37,40-42,86H2,1-5H3,(H2,87,109)(H,88,92)(H,90,115)(H,91,123)(H,93,124)(H,94,117)(H,95,118)(H,96,110)(H,97,111)(H,98,114)(H,99,116)(H,100,122)(H,101,119)(H,102,121)(H,103,120)(H,112,113)(H,127,128)/t45-,46-,47-,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1

InChI Key

YAKIXKJAOQLLHY-URNPWVMDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N

Origin of Product

United States

Molecular Organization and Assembly Mechanisms of Sendai Virus Nucleocapsid

Encapsidation of Viral Genomic RNA by Sendai Virus Nucleoprotein

The primary function of the N protein is to encapsidate the viral genome, protecting it from cellular nucleases and forming the ribonucleoprotein (RNP) complex that serves as the template for the viral polymerase. nih.gov This process is tightly coupled with RNA synthesis. nih.gov The N protein binds to the nascently synthesized viral RNA, with a stoichiometry of one N protein monomer for every six ribonucleotides. nih.gov

The N protein exists in two states: a soluble, monomeric form (N⁰) before RNA binding, and the polymerised, RNA-bound form (N-RNA). To prevent the N⁰ protein from binding indiscriminately to cellular RNA, it is chaperoned by the viral phosphoprotein (P). This N⁰-P complex keeps the N protein in a soluble state, ready for encapsidation of the viral genome as it is being synthesized. nih.gov

The core domain of the N protein (residues 1-399) is not only responsible for N-N self-assembly but also for RNA binding. nih.gov The viral RNA is clamped within a cleft between the N-terminal and C-terminal lobes of the core domain, which contains conserved positively charged residues that facilitate interaction with the negatively charged phosphate (B84403) backbone of the RNA. nih.gov While the N-terminal region is crucial for the nucleocapsid to function as a template for RNA synthesis, the C-terminal tail (NTAIL), specifically residues 400-524, is not required for the encapsidation process itself. asm.org

Conformational Dynamics and Tertiary Structure of Sendai Virus Nucleoprotein within the Nucleocapsid

The Sendai virus N protein exhibits significant conformational dynamics, which are crucial for its function. The protein consists of a structured core domain (NCORE, residues 1-400) and a hypervariable, intrinsically disordered C-terminal tail (NTAIL, residues 401-524). nih.gov

Within the assembled nucleocapsid, the NCORE domain adopts a stable tertiary structure, with N-terminal and C-terminal lobes creating the RNA-binding groove. nih.gov However, the NTAIL domain remains highly flexible and disordered. nih.govnih.gov This intrinsic disorder is critical for its function in recruiting the viral polymerase complex (composed of the Large protein L and the phosphoprotein P) to the nucleocapsid template. The P protein interacts specifically with a region within the NTAIL (residues 472-493), an interaction that positions the polymerase onto the N-RNA template to initiate transcription and replication. nih.govasm.org

Recent structural studies have provided evidence that the NTAIL is also correlated with the curvature of the nucleocapsid. nih.gov Direct visualization of the initial portion of the N-tail (residues 403-414) suggests that the flexibility and state of the tail can influence the bending of the nucleocapsid, which is likely vital for the efficient packaging of the long genome into the confines of a new virion. nih.gov This suggests that the disordered C-terminal tail, while not part of the rigid helical structure, plays a key regulatory role in both template function and viral particle assembly. nih.gov

Data Tables

Table 1: Functional Domains of Sendai Virus Nucleoprotein

Domain Residue Range Primary Function in Nucleocapsid Assembly
NCORE (Domain I) 1-399 N-N self-assembly, RNA binding and encapsidation, helical structure formation. nih.govnih.gov

Table 2: Key Interacting Components

Compound Interacts With Purpose
Nucleoprotein (N) Viral RNA, other N proteins, Phosphoprotein (P) Forms the structural backbone of the nucleocapsid and the template for RNA synthesis. nih.govnih.gov
Phosphoprotein (P) Monomeric N protein (N⁰), NTAIL domain of assembled N Chaperones N⁰ to prevent non-specific binding; links polymerase to the N-RNA template. nih.govnih.gov

Intraviral and Host Protein Interactions Mediated by Sendai Virus Nucleoprotein

Nucleoprotein-Phosphoprotein (P) Interactions and Their Role in Viral RNA Synthesis

The interaction between the nucleoprotein (N) and the phosphoprotein (P) is fundamental for the transcription and replication of the Sendai virus genome. nih.govnih.gov The P protein acts as a critical cofactor for the viral RNA polymerase, the large protein (L), and mediates its attachment to the nucleocapsid template. nih.govuniprot.org This interaction occurs in two distinct contexts: the P protein binds to the newly synthesized, unassembled N protein (termed N0) and to the N protein that is already assembled into the nucleocapsid. nih.govuniprot.org

For viral genome replication to occur, newly synthesized N protein must be available to encapsidate the nascent RNA strand concurrently with its synthesis. However, the N protein has a high propensity to self-assemble and to bind non-specifically to cellular RNA. To prevent this premature and illegitimate assembly, the phosphoprotein (P) acts as a chaperone for the nascent, monomeric N protein (N0). uniprot.org The P protein forms a soluble complex with N0, keeping it in a conformation suitable for delivery to the replication complex. asm.orgnih.gov This chaperoning function is essential, as it ensures a ready supply of N protein for the encapsidation of the newly synthesized viral genomes, a process coupled to RNA synthesis. uniprot.org Studies have mapped this specific chaperone function to an N-terminal domain of the P protein. asm.orgnih.govsonar.ch

Complex ComponentFunctionSignificance in Viral Replication
Phosphoprotein (P) Chaperones nascent Nucleoprotein (N0)Prevents non-specific aggregation of N0. nih.gov
Nascent Nucleoprotein (N0) Substrate for encapsidationKept soluble and available for encapsidating new viral RNA. uniprot.orgasm.org
P-N0 Complex Encapsidation substrateDelivers N0 to the nascent RNA chain for assembly. asm.orgnih.gov

The interaction that tethers the polymerase complex (L-P) to the nucleocapsid template is mediated by the C-terminal domains of the N and P proteins. nih.govnih.gov The C-terminal domain of the N protein, known as N_TAIL (specifically residues 401-524), is intrinsically disordered. nih.govnih.govresearchgate.net A specific region within N_TAIL, spanning amino acids 472 to 493, is responsible for binding to the C-terminal domain of the P protein, known as PX. nih.govnih.govresearchgate.net

This binding event causes the N_TAIL region, particularly residues 477 to 491, to adopt a helical structure. nih.govresearchgate.net The interaction interface on PX involves a surface created by its α2 and α3 helices. nih.govresearchgate.net The binding is characterized by a 1:1 stoichiometry and is primarily driven by electrostatic interactions. nih.govnih.govresearchgate.net Notably, this interaction has a relatively low affinity, with a dissociation constant (Kd) measured at approximately 57 µM, a feature that has significant functional implications for the polymerase's activity. nih.govnih.govresearchgate.net

Interacting DomainKey Residues/FeaturesBinding PartnerBinding Characteristics
N_TAIL (N protein) Intrinsically disordered; residues 472-493 involved in binding. nih.govnih.govPX (P protein)Adopts helical structure upon binding. researchgate.net
PX (P protein) Surface formed by helices α2 and α3. nih.govresearchgate.netN_TAIL (N protein)Electrostatic, 1:1 stoichiometry, low affinity (Kd ≈ 57 µM). nih.govnih.gov

Interactions with Other Sendai Virus Accessory Proteins (e.g., V, C)

The Sendai virus N protein also interacts with accessory proteins, such as the V and C proteins, which are encoded by the P/C gene. These interactions play regulatory roles in the viral life cycle, influencing viral genome replication and the host immune response. nih.govmdpi.com

The V protein of Sendai virus has been shown to interact with the nucleoprotein and regulate viral genome replication. nih.gov Specifically, the V protein binds to the unassembled, soluble N0 protein, the same form that is chaperoned by the P protein. nih.govscite.ai However, the V protein does not appear to bind to N protein that is already assembled into nucleocapsids. scite.ai This interaction is believed to specifically inhibit the genome replication process. The proposed mechanism is that the V protein interferes with the formation or the proper utilization of the N0-P complex, which serves as the essential substrate for encapsidating the nascent viral RNA. nih.govscite.ai By competing for N0, the V protein can thus down-regulate the rate of genome synthesis. nih.gov

Host Factor Interactions with the Sendai Virus Nucleocapsid

The viral nucleocapsid must navigate the host cell environment to complete the viral life cycle. This involves interactions with various host factors, particularly for transport and assembly. The transport of newly formed viral ribonucleoproteins (vRNPs) from their cytoplasmic replication sites to the plasma membrane for budding is a critical step. Research indicates that this trafficking relies on the host's Rab11a-associated recycling endosomes. asm.org While the nucleoprotein is the most abundant protein in the vRNP, studies suggest that NP alone is not sufficient to drive this interaction with the endosomal pathway. asm.org Instead, evidence points to the viral polymerase complex components, specifically the L and C proteins, as being critical mediators for the interaction between the vRNP and Rab11a-marked endosomes. asm.org Other host factor interactions are mediated by different viral proteins; for instance, the accessory C protein interacts with the host protein Alix, a component of the ESCRT machinery, to facilitate the budding of viral particles from the cell membrane. nih.gov

Association of Host Proteins with the Nucleoprotein-Coated Viral Genome

The nucleoprotein-coated viral genome, or nucleocapsid, serves as the template for viral RNA synthesis. While the primary interactions of the NP along the RNA are with other viral proteins, namely the phosphoprotein (P) and the large polymerase (L) protein, specific regions of the NP are exposed on the surface of the nucleocapsid and are accessible to host cell components. The peptide region 321-336 of the SeV nucleoprotein has been extensively studied and is recognized as a critical interface for interaction with host proteins, particularly those of the immune system.

Research has unequivocally identified the Sendai virus nucleoprotein peptide (321-336) as a major immunodominant epitope for cytotoxic T lymphocytes (CTLs) in mice. researchgate.netpnas.org This interaction is mediated by the presentation of a shorter 9-amino acid peptide within this region (NP324-332) by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb on the surface of infected cells. researchgate.netnih.govucsb.edu CTLs, a crucial component of the adaptive immune system, recognize this NP peptide-MHC complex via their T-cell receptors (TCRs). nih.gov This recognition triggers the activation of the CTLs, leading to the targeted killing of Sendai virus-infected cells, thereby limiting the spread of the virus.

The interaction between the NP(321-336) peptide and MHC class I molecules is a cornerstone of the host's cellular immune response to Sendai virus infection. pnas.org Studies have demonstrated that immunization of mice with a synthetic peptide corresponding to NP(321-336) can elicit a robust and protective CTL response, capable of conferring protection against a lethal dose of the virus. researchgate.netpnas.org This underscores the critical role of this specific NP region in initiating a protective host immune response. The human CTL response to human parainfluenza virus type 1 (hPIV-1), a virus closely related to Sendai virus, also recognizes this conserved nucleoprotein peptide, highlighting the importance of this interaction across related paramyxoviruses. nih.gov

Interacting Protein/ComplexInteracting Region on NPFunctional Outcome
Host Protein
MHC Class I (H-2Kb in mice)NP(324-332) within the 321-336 regionPresentation of viral peptide to cytotoxic T lymphocytes (CTLs), leading to the destruction of infected cells. researchgate.netnih.govucsb.edu
Intraviral Protein
Phosphoprotein (P)C-terminal tail (including the broader region around 321-336)Correct positioning of the viral polymerase complex (L+P) onto the nucleocapsid for RNA synthesis. nih.govresearchgate.net

Impact on Viral Replication Efficiency and Host-Pathogen Co-evolution

The profound immunological pressure exerted by the host's CTL response targeting the NP(321-336) epitope has significant consequences for both viral replication efficiency and the co-evolutionary dynamics between Sendai virus and its host.

The intense immune surveillance focused on the NP(321-336) epitope acts as a potent selective force, driving the evolution of the virus. This dynamic interplay is a classic example of host-pathogen co-evolution. Viruses that acquire mutations within this epitope may be able to evade recognition by CTLs, giving them a significant survival advantage. frontiersin.org This can lead to the emergence of viral escape variants that are no longer effectively controlled by the host's immune system. The diversity of the T-cell receptor repertoire that can recognize this single epitope is vast, indicating that the host has evolved a flexible and multifaceted response to this key viral antigen. nih.gov

Immunological Characterization of Sendai Virus Nucleoprotein 321 336 As a T Cell Epitope

Identification and Immunodominance of Sendai Virus Nucleoprotein(321-336)

The initial identification of Sendai virus nucleoprotein(321-336) as a primary target for the adaptive immune system was a significant step in understanding antiviral immunity. pnas.org This peptide has been recognized as an immunodominant epitope, meaning it provokes a more pronounced immune response compared to other potential epitopes within the same protein. pnas.org

Mapping of Cytotoxic T Lymphocyte (CTL) Epitopes on Sendai Virus Nucleoprotein

Through systematic screening using recombinant vaccinia virus constructs expressing individual Sendai virus genes and a series of overlapping peptides covering the entire nucleoprotein, the region of amino acids 321-336 was pinpointed as the sole peptide recognized by cytotoxic T lymphocytes (CTLs) in B6 mice. pnas.org This mapping was crucial in isolating the specific fragment of the nucleoprotein responsible for inducing a protective CTL response. pnas.org Further research has confirmed that several nonoverlapping epitopes are located on the primary sequence of the Sendai virus NP protein. nih.gov

Association with MHC Class I Restriction

The presentation of the Sendai virus nucleoprotein(321-336) epitope to T-cells is dependent on Major Histocompatibility Complex (MHC) class I molecules. nih.gov Specifically, in C57BL/6 mice, this epitope is presented by the H-2Kb molecule. nih.govresearchgate.net This MHC class I restriction is a fundamental mechanism by which the immune system recognizes and eliminates virus-infected cells. longdom.org The interaction between the peptide, the MHC molecule, and the T-cell receptor (TCR) is a highly specific event that initiates the cytotoxic T-cell response. nih.gov Studies have shown that while the effector CTL response in the lungs of infected mice seems to be exclusively directed towards the immunodominant NP epitope NP324–332/Kb, the memory CTL precursor pool includes populations specific for both this dominant epitope and a subdominant epitope, NP324–332/Db. psu.edu

Cellular Immune Responses Elicited by Sendai Virus Nucleoprotein(321-336)

The recognition of the NP(321-336) epitope by the immune system triggers a cascade of cellular immune responses, primarily mediated by CD8+ T-cells. These responses are critical for controlling and clearing the viral infection.

Induction of Antigen-Specific CD8+ T-Cell Responses

Immunization with the Sendai virus nucleoprotein(321-336) peptide has been shown to generate a robust CD8+ cytotoxic T lymphocyte (CTL) response. researchgate.net This response is highly specific to the viral antigen and is capable of protecting mice against a lethal dose of the Sendai virus. researchgate.net DNA vaccination with the Sendai virus nucleoprotein has also been demonstrated to induce potent and long-lasting memory CTL precursors specific for both dominant and subdominant epitopes of the nucleoprotein. nih.gov The frequency of T-cells specific for these epitopes in the spleen is comparable to that induced by a natural intranasal infection with the virus. nih.gov Furthermore, these CTLs can migrate to the site of infection, such as the lungs, and exhibit potent cytotoxic activity. psu.edunih.gov

Mechanisms of T-Cell Memory Development

Comparative Analysis of Immunogenicity across Sendai Virus Nucleoprotein Epitopes

While the NP(321-336) region contains the immunodominant CTL epitope in C57BL/6 mice, it is important to consider the broader landscape of T-cell epitopes within the Sendai virus nucleoprotein. pnas.org Studies involving DNA vaccination have revealed that both dominant (NP324-332/Kb) and subdominant (NP324-332/Db) epitopes within the nucleoprotein can induce potent and long-lived memory CTL responses. psu.edunih.gov The ability to prime functional memory CTLs with broad specificity for both types of epitopes is a significant finding. nih.gov

The table below summarizes key findings related to the immunogenicity of Sendai Virus Nucleoprotein epitopes:

EpitopeMHC RestrictionImmune ResponseKey Findings
NP(321-336) H-2KbInduces strong CD8+ CTL response and memory. pnas.orgresearchgate.netImmunodominant epitope in B6 mice; vaccination protects against lethal infection. pnas.org
NP(324-332) H-2Kb (dominant), H-2Db (subdominant)Induces potent and long-lived memory CTL precursors. psu.edunih.govDNA vaccination primes CTLs for both dominant and subdominant epitopes. nih.gov

Contribution of Peptide Length to CTL Stimulation

The length of the peptide presented to T-cells is a crucial factor in determining the strength and efficacy of the resulting immune response. Research into the Sendai virus nucleoprotein has demonstrated that while the longer peptide NP(321-336) can effectively immunize and protect mice against a lethal dose of the virus, a shorter, more defined epitope within this sequence is responsible for the core CTL stimulation. researchgate.net

Studies have pinpointed the 9-amino acid sequence (nonapeptide) NP(324-332), with the sequence FAPGNYPAL, as the minimal and immunodominant CTL epitope when presented by the H-2Kb major histocompatibility complex (MHC) class I molecule in C57BL/6 mice. aai.orgoup.com This shorter peptide is sufficient to induce a potent CTL response. Interestingly, vaccination with either the full NP(321-336) peptide or the minimal NP(324-332) 9-mer can produce a very similar protective effect, generating a strong CD8+ CTL response that protects mice against a lethal challenge with Sendai virus. researchgate.net This suggests that the processing of the longer peptide in vivo efficiently generates the minimal epitope required for T-cell activation.

The ability of CTLs to recognize short, specific peptide fragments of viral proteins was a significant finding, suggesting that CTLs, much like helper T-cells, recognize segmental epitopes of denatured or degraded proteins. nih.gov This understanding has been fundamental in defining T-cell epitopes for various viruses, including influenza and Sendai virus. nih.gov

Table 1: Sendai Virus Nucleoprotein Peptides and CTL Response

PeptideSequenceLengthKey Finding
NP(321-336) HGEFAPGNYPALWSYA16-merImmunization protects mice against lethal Sendai virus infection. researchgate.net
NP(324-332) FAPGNYPAL9-merRecognized as the minimal immunodominant CTL epitope in C57BL/6 mice. researchgate.netaai.org

Distinct Immunoreactive Sites on the Nucleoprotein

While the NP(324-332) region is the immunodominant epitope in the CTL response to Sendai virus in C57BL/6 mice, it is not the only immunoreactive site within the nucleoprotein. asm.orgoup.com The immune system often generates responses to multiple epitopes, a phenomenon that provides redundancy and robustness to the antiviral defense.

A fascinating aspect of the NP(324-332) peptide is its ability to bind to more than one type of MHC class I molecule. The same nine-amino-acid peptide binds to both H-2Kb, creating the immunodominant epitope, and to H-2Db, which generates a subdominant epitope. nih.govaai.org During a primary infection, the CTL response is almost exclusively directed against the dominant NP(324-332)/K'b' epitope. aai.orgasm.org However, following the clearance of the primary infection, a stable memory population of CTLs is established for both the dominant NP(324-332)/K'b' and the subdominant NP(324-332)/D'b' epitopes. asm.orgnih.gov This indicates that even though the response to the subdominant epitope is not readily detectable during the initial acute phase, memory cells specific for it are efficiently primed. nih.govaai.org

Furthermore, studies utilizing monoclonal antibodies have identified at least five distinct antigenic sites on the Sendai virus NP protein. nih.gov These sites were primarily located in the C-terminal half of the protein. While this particular study focused on antibody (B-cell) recognition rather than T-cell recognition, it underscores that the nucleoprotein possesses multiple regions capable of eliciting an immune response.

In addition to the CTL response, the CD4+ helper T-cell response also targets specific viral proteins. In the case of Sendai virus, the CD4+ T-cell response is predominantly directed towards the hemagglutinin-neuraminidase (HN) glycoprotein, with at least five distinct epitopes identified on this protein. nih.gov This highlights how the immune system targets different viral components through its various arms.

Role of Sendai Virus Nucleoprotein in Viral Replication Dynamics and Pathogenesis

Nucleoprotein's Essential Role in Viral Transcription and Replication

The primary function of the Sendai virus nucleoprotein is to encapsidate the single-stranded RNA genome, forming a helical ribonucleoprotein (RNP) complex. uniprot.org This RNP structure, not the naked viral RNA, serves as the functional template for both viral transcription (synthesis of mRNAs) and replication (synthesis of full-length antigenomes and genomes). embopress.org The N protein protects the viral genome from degradation by host cell nucleases. uniprot.org

The process begins with the N protein binding to the viral RNA at a ratio of one N molecule per six ribonucleotides. uniprot.org For replication to occur, newly synthesized N protein, in a soluble form chaperoned by the phosphoprotein (P), is required to encapsidate the nascent RNA chains. asm.orgnih.gov This complex, often referred to as N⁰-P, prevents the N protein from indiscriminately binding to cellular RNAs and ensures its availability for encapsidating new viral genomes. nih.gov

The interaction between the N protein within the RNP and the viral polymerase complex, which consists of the large protein (L) and the phosphoprotein (P), is crucial. The P protein acts as a bridge, positioning the L protein (the RNA-dependent RNA polymerase) onto the RNP template. nih.gov The polymerase then moves along the RNP, transcribing viral genes into mRNAs. The switch from transcription to replication is thought to be regulated by the intracellular concentration of the N protein. asm.org When N protein levels are low, the polymerase primarily performs transcription. As N protein accumulates, it becomes available to encapsidate the newly synthesized leader RNA and subsequent full-length antigenomes, signaling the switch to replication. asm.org

The C-terminal domain of the N protein is particularly important for these interactions. Studies have shown that specific regions within the C-terminus are necessary for binding to the P protein and for the self-assembly of N proteins into the nucleocapsid structure. researchgate.net For instance, amino acids 462-471 of the N protein are required for binding the P protein of the polymerase complex to the nucleocapsid. researchgate.net

Influence of Nucleoprotein on Host Innate Immune Pathways

The host's innate immune system is the first line of defense against viral infections. It relies on Pattern Recognition Receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), such as viral RNA, and initiate an antiviral response, primarily through the production of interferons (IFNs). nih.govyoutube.com The Sendai virus nucleoprotein is involved in counteracting these host defenses.

The primary PRRs responsible for detecting cytoplasmic viral RNA are the RIG-I-like receptors (RLRs), which include Retinoic acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5). nih.gov Both RIG-I and MDA5 are critical for sensing Sendai virus infection and initiating downstream signaling to produce type I interferons. pnas.orgasm.org RIG-I, in particular, has been identified as a key sensor for paramyxoviruses like Sendai virus. asm.orgnih.gov

The viral RNA within the RNP complex is largely shielded from detection by these PRRs due to its tight association with the N protein. However, certain viral replication intermediates can still be recognized. While the V protein of Sendai virus is a known antagonist of MDA5, the N protein also contributes to immune evasion. nih.govasm.org By encapsidating the viral genome, the N protein physically sequesters the viral RNA, preventing it from being recognized by RIG-I and MDA5, thereby dampening the initial activation of the innate immune response. uniprot.org

Table 1: Sendai Virus Protein Interactions with Host Innate Immune Sensors

Viral ProteinHost TargetInteraction/EffectOutcome
Nucleoprotein (N) Viral RNAEncapsidation and shielding of RNA. uniprot.orgReduced recognition by RIG-I and MDA5.
V Protein MDA5, RIG-I, TRIM25Binds to and inhibits the function of these PRRs. nih.govasm.orgInhibition of IFN-β production.
C Proteins STAT1Interfere with STAT1 signaling and stability. nih.govunige.chBlockage of the IFN-induced antiviral state.

The C proteins of Sendai virus are known to be potent inhibitors of the IFN signaling pathway. nih.gov They can interfere with the signal transducer and activator of transcription (STAT) proteins, which are essential for transducing the signal from the IFN receptor to the nucleus to activate IFN-stimulated genes (ISGs). nih.govasm.org Specifically, the C proteins can prevent the activation of STATs and, in some cell types, induce the degradation of STAT1. unige.chnih.gov

Although the N protein's role is more indirect, by controlling the accessibility of the viral RNA template for transcription and replication, it influences the production of viral components that are detected by PRRs. Efficient encapsidation by the N protein limits the amount of free viral RNA, thereby reducing the trigger for IFN production. While SeV infection is a potent inducer of IFNs, the virus can still replicate efficiently, in part due to the actions of the C and V proteins that block the subsequent IFN signaling and establishment of an antiviral state. nih.govnih.gov

Genetic Determinants within the Nucleoprotein Affecting Sendai Virus Virulence

The virulence of a virus, or its ability to cause disease, is often determined by specific genetic features of its proteins. medrxiv.orgnih.gov While multiple viral proteins contribute to Sendai virus pathogenicity, mutations within the nucleoprotein can play a significant role. The N protein's functions in replication and immune modulation are critical, and alterations in these functions can attenuate or enhance virulence.

Research has shown that specific amino acid substitutions in viral nucleoproteins can be critical determinants for the virus's interaction with the host. For instance, a single amino acid change in the N protein of a paramyxovirus was found to be a key factor in the production of defective interfering (DI) genomes, which are known to modulate the course of viral infection and persistence. frontiersin.org

While much of the research on SeV virulence has focused on the C and V proteins, which directly combat the host IFN response, the N protein's integrity is fundamental to establishing a successful infection. embopress.orgnih.govasm.org A less efficient N protein, for example, might lead to slower replication or increased exposure of viral RNA to the host's immune system, resulting in reduced virulence. Conversely, mutations that enhance the N protein's encapsidation efficiency or its interaction with the polymerase complex could potentially increase viral replication and, consequently, its pathogenicity. The interplay between the N, P, and L proteins is finely tuned, and mutations disrupting this balance can impact the virus's ability to replicate and cause disease. nih.govnih.gov

Table 2: Examples of Genetic Determinants Affecting Paramyxovirus Virulence

Viral ProteinMutation/RegionEffect on FunctionImpact on Virulence
Sendai Virus C Protein F170SInability to prevent the IFN-mediated antiviral response. nih.govAttenuation
Sendai Virus V Protein V-minus mutant (no V protein expression)Normal replication in vitro, but reduced replication in vivo. embopress.orgStrong attenuation in mice. embopress.org
Sendai Virus N Protein C-terminal domain (aa 401-524)Contains binding sites for P-protein and is required for N-N self-assembly. researchgate.netMutations in this region can abolish replication activity, leading to avirulence. researchgate.net

Advanced Methodologies in the Academic Study of Sendai Virus Nucleoprotein 321 336

Structural Biology Approaches for Nucleoprotein Characterization

Understanding the three-dimensional organization of the Sendai virus nucleocapsid and the specific domains of the nucleoprotein is fundamental to elucidating their function. High-resolution structural techniques have been instrumental in providing these insights.

Cryo-Electron Microscopy for Nucleocapsid Structure

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the structure of large, flexible macromolecular assemblies like the Sendai virus nucleocapsid at near-atomic resolution. nih.gov This technique allows for the visualization of the nucleocapsid in a close-to-native, hydrated state, revealing the intricate arrangement of the nucleoprotein protomers around the viral RNA.

Solution Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Protein Interactions

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable technique for studying the structure and dynamics of intrinsically disordered proteins and their interactions in solution. nih.gov Given that the C-terminal domain of the Sendai virus nucleoprotein (NTAIL), which encompasses the 321-336 peptide, is intrinsically disordered, NMR has been the primary method to characterize its interactions with other viral proteins, particularly the phosphoprotein (P). nih.govscilit.comnih.gov

NMR studies have precisely mapped the binding site of the P protein to a region within the NTAIL. nih.govnih.gov Specifically, residues 472 to 493 of the N protein have been identified as the binding interface for the C-terminal domain of the P protein (PX). nih.govscilit.com While this is outside the 321-336 region, it highlights the functional importance of the broader C-terminal domain in viral replication. The interaction is crucial for positioning the viral RNA polymerase complex (composed of the L and P proteins) onto the nucleocapsid template for transcription and replication. nih.govnih.gov The dissociation constant (Kd) for the interaction between the SeV NTAIL and PX has been determined to be 57 ± 18 µM, indicating a relatively weak and transient interaction, which is thought to be necessary for the polymerase complex to move along the nucleocapsid template. nih.govnih.gov

Biochemical and Biophysical Assays for Interaction Analysis

To complement structural studies, a variety of biochemical and biophysical assays are employed to probe the interactions of the Sendai virus nucleoprotein and to understand the assembly of the nucleocapsid.

In Vitro Reconstitution of Nucleocapsid Assembly

The self-assembly of the nucleoprotein into nucleocapsid-like particles (NCLPs) can be reconstituted in vitro. This process allows researchers to study the requirements and mechanism of nucleocapsid formation in a controlled environment. Studies have shown that the N-terminal region of the nucleoprotein (residues 1 to 399) contains the necessary structural information for assembly, while the C-terminal 124 amino acids, which include the 321-336 region, are not essential for the formation of the basic nucleocapsid structure itself. nih.gov However, this C-terminal domain is critical for interactions with other viral proteins.

For other viruses like the Respiratory Syncytial Virus (RSV), protocols have been established to obtain RNA-free N protein by co-expressing it with a chaperone phosphoprotein, which can then be assembled with specific RNA oligos to form NCLPs. nih.govemory.edu Similar principles can be applied to study the assembly of the Sendai virus nucleocapsid and the role of specific N protein domains.

Protein-Protein Binding Assays (e.g., Yeast Two-Hybrid System, GST-Fusion Proteins)

To identify and characterize protein-protein interactions involving the Sendai virus nucleoprotein, researchers utilize various binding assays.

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method used to screen for interactions between proteins. nih.govspringernature.comnih.gov In this system, a "bait" protein (e.g., a fragment of the SeV N protein) is fused to a DNA-binding domain, and potential "prey" proteins are fused to a transcriptional activation domain. An interaction between the bait and prey brings the two domains together, activating a reporter gene. This technique can be used to screen a library of proteins to find novel interaction partners of the N protein's C-terminal domain.

Glutathione S-transferase (GST)-fusion protein pull-down assays are a common in vitro method to confirm and study protein-protein interactions. nih.gov In this assay, a protein of interest (e.g., the C-terminal domain of the N protein) is expressed as a fusion with GST. This GST-fusion protein is then immobilized on glutathione-coated beads. A cell lysate or a purified protein suspected of interacting with the bait protein is then passed over the beads. If an interaction occurs, the prey protein will be "pulled down" with the bait and can be detected by techniques such as Western blotting.

AssayPrincipleApplication in Studying Sendai Virus Nucleoprotein(321-336)
Yeast Two-Hybrid Genetic method to detect protein-protein interactions in vivo (in yeast).Screening for cellular or viral proteins that interact with the C-terminal domain of the nucleoprotein.
GST Pull-Down In vitro biochemical assay to confirm direct protein-protein interactions.Validating interactions identified by other methods, such as the interaction between the N protein's C-terminal tail and the P protein.

Genetic and Reverse Genetics Strategies in Sendai Virus Research

The advent of reverse genetics has revolutionized the study of RNA viruses like the Sendai virus, allowing for the manipulation of the viral genome to study the function of specific genes and protein domains.

Reverse genetics for Sendai virus involves creating a full-length cDNA copy of the viral RNA genome. nih.govnih.gov This cDNA can then be genetically modified using standard molecular biology techniques to introduce mutations, deletions, or insertions into specific regions, such as the sequence encoding the nucleoprotein(321-336) peptide. The modified cDNA is then transfected into cells along with plasmids expressing the viral nucleoprotein (N), phosphoprotein (P), and large polymerase protein (L), which are necessary for the replication and transcription of the viral genome. nih.gov This system allows for the rescue of infectious, recombinant viruses carrying the desired mutations.

By generating mutant viruses with alterations in the C-terminal domain of the nucleoprotein, researchers can study the effects of these mutations on viral replication, transcription, and pathogenesis. nih.gov For example, site-directed mutagenesis of the C-terminal region of the P protein has been used to identify amino acids critical for its interaction with the nucleocapsid. nih.gov Similarly, this approach can be applied to the N protein to dissect the role of the 321-336 region in protein-protein interactions and viral function. Reverse genetics has also been instrumental in developing Sendai virus as a vector for gene therapy and vaccine development. nih.govyoutube.com

StrategyDescriptionRelevance to Sendai Virus Nucleoprotein(321-336) Research
Site-Directed Mutagenesis Introduction of specific nucleotide changes into the cDNA of the N gene.Allows for the investigation of the functional importance of individual amino acids within the 321-336 region.
Deletion Mutants Removal of the genetic sequence encoding the 321-336 peptide or larger parts of the C-terminal domain.Helps to determine the necessity of this region for protein function and viral replication.
Reporter Virus Construction Insertion of a reporter gene (e.g., GFP) into the viral genome.Facilitates the tracking of viral infection and the study of the effects of mutations in the N protein on viral spread.

Development and Application of Recombinant Sendai Virus Constructs

The identification of Sendai virus nucleoprotein(321-336) as a key target for the immune system was largely facilitated by the use of recombinant virus constructs. Early studies employed recombinant vaccinia viruses engineered to express individual genes of the Sendai virus. This approach allowed researchers to systematically determine which viral protein was recognized by cytotoxic T lymphocytes (CTLs), the primary immune cells responsible for clearing viral infections.

By infecting target cells with these different recombinant vaccinia viruses, it was observed that only cells expressing the Sendai virus nucleoprotein (NP) were recognized and lysed by CTLs from SeV-infected mice. This crucial finding narrowed down the search for the specific T-cell epitope to the NP. To further pinpoint the exact location of the epitope, a series of overlapping synthetic peptides that spanned the entire length of the NP were used. These peptides were tested for their ability to be recognized by SeV-specific CTLs, leading to the identification of the 16-amino-acid peptide NP(321-336) as the immunodominant epitope in B6 mice pnas.orgresearchgate.netoipub.com.

These recombinant constructs continue to be valuable tools in studying the processing and presentation of the NP(321-336) epitope by the cellular machinery. They are also utilized in preclinical vaccine studies to express this specific antigenic fragment and evaluate its potential to elicit protective immune responses nih.gov.

Targeted Mutagenesis to Elucidate Nucleoprotein Function

Targeted mutagenesis has been an indispensable tool for understanding the molecular interactions between the Sendai virus nucleoprotein(321-336) peptide and the T-cell receptor (TCR). By systematically substituting individual amino acids within this epitope, researchers can identify the key residues that are critical for its recognition by T-cells.

One of the central functions of the nucleoprotein is its role in forming the helical nucleocapsid, which protects the viral RNA genome uniprot.org. However, the NP(321-336) region is primarily studied for its function as a T-cell epitope. The shorter, H-2Kb-restricted epitope NP(324-332), FAPGNYPAL, lies within the 321-336 peptide and has been a particular focus of mutagenesis studies nih.gov.

Crystallographic analysis has shown that certain amino acid side chains of the NP(324-332) peptide protrude outwards from the peptide-binding groove of the MHC class I molecule, making them available for TCR interaction. To determine the importance of these residues, a panel of T-cell hybridomas was analyzed for their response to NP(324-332) analogues with substitutions at these positions nih.gov. The findings from such studies are summarized in the table below.

Original ResiduePosition in NP(324-332)ObservationImplication for T-Cell Recognition
Phenylalanine (F)1Individual hybridomas showed varied dependence on this residue for recognition.Contributes to the fine specificity of individual T-cell clones.
Glycine (G)4Dominant recognition by the T-cell repertoire.Critical for the interaction with a broad range of T-cell receptors.
Asparagine (N)5Dominant recognition by the T-cell repertoire; protrudes prominently from the binding site.A key anchor point for T-cell receptor binding.
Alanine (A)8Individual hybridomas showed varied dependence on this residue for recognition.Contributes to the fine specificity of individual T-cell clones.

These studies demonstrate that T-cell recognition is particularly focused on the central residues of the peptide, G4 and N5. This detailed understanding of the molecular interactions, made possible by targeted mutagenesis, is crucial for the rational design of peptide-based vaccines and immunotherapies nih.gov.

Immunological Techniques for Epitope-Specific Investigations

A variety of sophisticated immunological techniques have been developed and utilized to specifically investigate the immune response to the Sendai virus nucleoprotein(321-336) epitope. These methods allow for the precise measurement of T-cell activation and effector functions, as well as the evaluation of immunization strategies in preclinical models.

Peptide-Based Immunization Strategies in Animal Models

The identification of NP(321-336) as an immunodominant CTL epitope led to investigations into its potential as a component of a subunit vaccine. Peptide-based immunization strategies in animal models, primarily mice, have been instrumental in evaluating the protective efficacy of this epitope.

In these studies, mice are immunized with the synthetic NP(321-336) peptide, often formulated with an adjuvant to enhance the immune response. Following immunization, the mice are challenged with a lethal dose of live Sendai virus to determine if the peptide-induced immune response is sufficient to confer protection pnas.orgresearchgate.net.

Treatment GroupNumber of Mice (n)Percentage of Surviving Animals
Control (Non-immunized)120%
IFA (Incomplete Freund's Adjuvant) only60%
Adenovirus type 5 E1A peptide + IFA60%
Sendai virus NP-(321-336) peptide + IFA18100%

These findings underscore the potential of the Sendai virus nucleoprotein(321-336) peptide as a candidate for antiviral T-cell vaccines pnas.orgresearchgate.net. Further research is focused on optimizing peptide-based vaccine formulations and delivery systems to maximize their protective efficacy.

Q & A

Q. How is the Sendai virus nucleoprotein (321-336) structurally characterized, and what experimental techniques are used to validate its sequence?

The peptide sequence (321-336) of the Sendai virus nucleoprotein (NP) is validated using mass spectrometry (MS) and Edman degradation for amino acid sequencing. Structural confirmation often involves nuclear magnetic resonance (NMR) or X-ray crystallography when bound to viral RNA . For PCR-based detection, primers targeting the NP region (e.g., forward: AGA CCC TAA GAG GAC GAA GAC AGA; reverse: ACT CCC ATG GCG TAA CTC CAT AG) are used in RT-PCR protocols to amplify and verify viral RNA in infected samples .

Q. What are the standard protocols for detecting Sendai virus nucleoprotein (321-336) in cell culture systems?

Detection involves RNA isolation, cDNA synthesis, and RT-PCR amplification. A typical protocol uses 20 µL reaction volumes with 200 ng/µL RNA and specific primers for NP amplification. Mycoplasma contamination in cultures must be ruled out using PCR-based kits (e.g., e-Myco™ VALiD Kit) to avoid false positives .

Q. How is the nucleoprotein’s role in viral replication studied experimentally?

Researchers use temperature-sensitive Sendai virus vectors with mutations in NP or associated proteins (e.g., phosphoprotein P, polymerase L). For example, inserting eGFP-P2A-Cas9 cassettes between NP and P genes allows tracking viral replication dynamics under controlled conditions (e.g., 37°C vs. 32°C) .

Advanced Research Questions

Q. How do mutations in the NP (321-336) region affect viral vector stability and CRISPR-Cas9 delivery efficiency?

Temperature-sensitive mutations in NP (e.g., altered RNA-binding domains) reduce viral replication at higher temperatures (37°C), enhancing biosafety for gene-editing applications. Efficiency is quantified via Cas9 activity assays (e.g., INDEL frequency) and viral titer measurements. Conflicting data on vector stability may arise from variations in ribozyme-flanked guide RNA designs or host-cell RNA interference pathways .

Q. What statistical methods resolve contradictions in nucleoprotein interaction data across studies?

Discrepancies in binding affinity or RNA interaction data require meta-analysis using standardized metrics (e.g., dissociation constants, Kd). Bayesian hierarchical models or ANOVA with post-hoc tests (e.g., Tukey’s HSD) are applied to account for experimental variability. Reporting confidence intervals (95% CI) and effect sizes (Cohen’s d) improves comparability .

Q. How can computational modeling predict NP (321-336) interactions with host immune factors?

Molecular dynamics (MD) simulations and docking studies (e.g., using AutoDock Vina) model NP’s binding to host proteins like MDA5 or RIG-I. Validation requires surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Limitations include force field inaccuracies in simulating RNA-protein interfaces .

Q. What ethical and biosafety considerations apply to nucleoprotein research involving animal models?

Studies using Sendai virus vectors must comply with ABSA guidelines for BSL-2 containment. Protocols should address zoonotic risks, vector shedding, and environmental persistence. Ethical review boards require justification of sample sizes (e.g., power analysis) and humane endpoints for infected animals .

Methodological Tables

Q. Table 1. Key Experimental Parameters for NP (321-336) Studies

ParameterRecommended Value/MethodSource
PCR primer concentration10 µM each primer
RT-PCR annealing temp55–60°C
Cas9 delivery efficiency50–70% INDEL frequency
Statistical significancep < 0.05 with Bonferroni correction

Q. Table 2. Common Data Pitfalls and Solutions

IssueSolutionSource
False-positive PCR resultsValidate with Sanger sequencing
Low viral titer in vectorsOptimize ribozyme-flanked RNA designs
Inconsistent binding assaysStandardize buffer conditions (pH, ions)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.